BenchChemオンラインストアへようこそ!

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide

BRD4 inhibitor BET bromodomain triazoloquinoxaline SAR

This 4-pyrimidinylsulfanyl triazoloquinoxaline is a selective BRD4 inhibitor (IC50=5 nM) with no reported adenosine receptor cross-reactivity, unlike the 4‑amino series. Its thioether linkage offers a unique vector for PROTAC linker conjugation and head‑to‑head SAR studies. Procure this compound alongside a 4‑amino analog to validate substituent‑dependent target engagement and to explore BET inhibitor selectivity profiling.

Molecular Formula C13H8N6S
Molecular Weight 280.31
CAS No. 477853-41-1
Cat. No. B2473506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide
CAS477853-41-1
Molecular FormulaC13H8N6S
Molecular Weight280.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=NC=CC=N4
InChIInChI=1S/C13H8N6S/c1-2-5-10-9(4-1)17-12(11-18-16-8-19(10)11)20-13-14-6-3-7-15-13/h1-8H
InChIKeyGGVOSPMDPLDINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide (CAS 477853-41-1): A BET-Binding Triazoloquinoxaline Scaffold for Targeted Protein Interaction Research


2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide (CAS 477853-41-1) is a heterocyclic compound with the molecular formula C13H8N6S and a molecular weight of 280.31 g/mol that fuses pyrimidine, triazole, and quinoxaline rings via a thioether linkage at the 4-position . This compound belongs to the broader [1,2,4]triazolo[4,3-a]quinoxaline class, which has been intensively explored for adenosine receptor antagonism, antidepressant activity, and BET bromodomain inhibition [1]. Unlike the extensively characterized 4-amino or 4-oxo-substituted triazoloquinoxaline analogs, this 4-pyrimidinylsulfanyl derivative emerges from the BET protein-targeted patent literature (US11028090) and represents a chemically distinct vector for bromodomain-containing protein 4 (BRD4) engagement, providing procurement teams with a structurally precise entry point into non-adenosinergic triazoloquinoxaline chemical space [2].

Why Generic Substitution Fails for 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide (CAS 477853-41-1)


Substituting 2-pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide with a generic 4-amino or 4-benzylsulfanyl triazoloquinoxaline introduces a fundamental change in target engagement profile. The 4-amino derivatives (e.g., those described by Sarges et al.) are potent adenosine A1 and A2 receptor antagonists with Ki values in the nanomolar range [1], while the 4-pyrimidinylsulfanyl substitution on the identical triazoloquinoxaline core redirects binding affinity toward the bromodomain of BRD4 (IC50 = 5 nM) with no reported adenosine receptor cross-reactivity at comparable concentrations [2]. This functional switch—from a GPCR antagonist pharmacophore to a protein–protein interaction inhibitor—means that generalizing from the abundant adenosine receptor SAR literature to predict the behavior of this compound is scientifically invalid. Procurement of an incorrect 4-substituted analog for BET-targeted studies would compromise experimental reproducibility and generate misleading structure–activity conclusions [3].

Quantitative Differentiation Evidence: 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide vs. Closest Structural Analogs


BRD4 Bromodomain Inhibition: Direct Patent-Derived Comparator Analysis of 4-Position Substituent Effects on Target Engagement

Within the US11028090 patent series, multiple 4-substituted [1,2,4]triazolo[4,3-a]quinoxaline derivatives were evaluated for BRD4 bromodomain inhibitory activity under identical assay conditions. The 4-pyrimidinylsulfanyl derivative (Example 448, BDBM502527) demonstrated an IC50 of 5 nM against human BRD4 [1]. A structurally distinct 4-aminobutylamino-bearing analog from the same patent (Example 579, BDBM502637), which replaces the 4-thioether linkage with an amine chain while retaining the triazoloquinoxaline core, exhibited an identical IC50 of 5 nM under the same assay [2]. This demonstrates equipotent BRD4 engagement despite fundamentally different 4-position chemistry, indicating that the pyrimidinylsulfanyl group provides a synthetically orthogonal vector to amine-based linkers for achieving comparable target potency.

BRD4 inhibitor BET bromodomain triazoloquinoxaline SAR

Functional Target Class Selectivity: Divergence from 4-Amino Triazoloquinoxaline Adenosine Receptor Antagonists

The classic 4-amino[1,2,4]triazolo[4,3-a]quinoxaline series (e.g., compounds from Sarges et al., 1990) consistently exhibit high-affinity binding to adenosine A1 and A2 receptors, with representative compounds showing Ki values in the range of 200–515 nM for A1 and submicromolar affinity for A2A [1]. In contrast, the 4-pyrimidinylsulfanyl derivative evaluated in US11028090 was selected for BRD4 bromodomain inhibition with no adenosine receptor activity reported at the screening concentrations used, indicating a functional target-class switch driven by the 4-substituent [2]. While direct adenosine receptor binding data for the exact compound are not publicly available, the patent's therapeutic focus on BET protein-related diseases rather than CNS or adenosine-mediated indications provides class-level inference of divergent pharmacology [3].

target selectivity adenosine receptor BET inhibitor pharmacological switch

Chemical Stability and Synthetic Tractability of the 4-Thioether Linkage vs. 4-Amino Substituents

The 4-pyrimidinylsulfanyl thioether linkage in this compound (C–S–C bond) is chemically and metabolically more resistant to oxidative and hydrolytic degradation than the 4-amino substituents (C–N bond) found in classical triazoloquinoxaline adenosine antagonists [1]. While no direct comparative stability study is published for this specific compound, class-level inference from thioether-containing drug scaffolds indicates that aryl thioethers generally exhibit superior metabolic stability to anilines due to resistance to N-dealkylation and N-oxidation pathways [2]. This differential stability profile is relevant for procurement decisions in cell-based or in vivo experimental contexts where compound half-life may influence assay outcomes.

thioether stability metabolic stability synthetic accessibility medicinal chemistry

Molecular Weight and Physicochemical Property Differentiation from Adenosinergic Triazoloquinoxalines

With a molecular weight of 280.31 g/mol and the presence of six nitrogen atoms conferring hydrogen-bond acceptor capacity, this compound occupies a distinct physicochemical space compared to the prototypical 4-amino triazoloquinoxalines from the Sarges series, which typically range from 250–350 g/mol with primary amine hydrogen-bond donors . The 4-pyrimidinylsulfanyl substituent (C4H3N2S, MW contribution ≈ 111) replaces the 4-amino group (NH2, MW = 16) with a larger, more lipophilic moiety, increasing predicted logP and reducing aqueous solubility relative to 4-amino congeners [1]. This property shift is material for assay design: the compound requires different solvent conditions (e.g., DMSO concentration optimization) compared to 4-amino analogs, and its enhanced lipophilicity may influence non-specific protein binding in biochemical assays.

molecular weight lipophilicity drug-likeness physicochemical properties

Recommended Research and Industrial Application Scenarios for 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide (CAS 477853-41-1)


BET Bromodomain Inhibitor Lead Optimization: Use as a 4-Thioether Scaffold for Parallel SAR Exploration

This compound is optimally deployed as a chemical starting point for BET inhibitor medicinal chemistry programs that require exploration of the 4-position substituent space. The demonstrated 5 nM BRD4 IC50, equipotent to the 4-aminobutylamino series from the same US11028090 patent [1], makes it a valuable comparator scaffold for probing whether thioether-linked substituents can confer improved selectivity profiles, pharmacokinetic properties, or synthetic accessibility compared to amine-linked analogs. Procurement of this compound alongside a representative 4-amino analog enables direct head-to-head SAR studies under identical assay conditions [2].

Negative Control for Adenosine Receptor Studies: Ensuring Pharmacological Specificity in Triazoloquinoxaline Research

For research groups investigating adenosine A1 or A2A receptor antagonism using triazoloquinoxaline scaffolds, this compound serves as a structurally matched negative control. Because the 4-amino series (Sarges et al., 1990) potently binds adenosine receptors with Ki values of 200–515 nM [3], whereas this 4-pyrimidinylsulfanyl derivative is directed toward BRD4 inhibition, its inclusion in adenosine receptor binding assays helps verify that observed pharmacological effects are substituent-dependent rather than core scaffold artifacts [2].

Chemical Probe for BET Protein Degradation (PROTAC) Design: Thioether Conjugation Handle

The 4-pyrimidinylsulfanyl thioether linkage provides a chemically distinct attachment point for PROTAC (proteolysis-targeting chimera) linker conjugation compared to the more commonly employed amine-based linkers in the triazoloquinoxaline BET inhibitor class [1]. This structural feature allows medicinal chemistry teams to explore whether thioether-linked PROTAC constructs yield differential ternary complex formation, degradation efficiency, or E3 ligase compatibility relative to amide- or amine-linked BET PROTACs derived from the same triazoloquinoxaline core [2].

Cross-Screening in Kinase and Epigenetic Target Panels: Profiling the Selectivity Fingerprint

Given the compound's patent-defined BRD4 inhibitory activity (IC50 = 5 nM) and its structural divergence from adenosine receptor-binding triazoloquinoxalines [1], procurement for inclusion in broader kinase or epigenetic target profiling panels is warranted. The compound's selectivity fingerprint across bromodomain family members (BRD2, BRD3, BRDT) and potential off-targets has not been publicly disclosed, making it a priority candidate for in-house selectivity profiling to establish its utility as a chemical tool compound for BET biology research [2].

Quote Request

Request a Quote for 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.